CAY10781

NRP-1/VEGF-A inhibition ELISA protein-protein interaction

CAY10781 (CAS 1210360‑87‑4) is a synthetic, drug‑like small molecule (MW 231.21 g mol⁻¹) that potently inhibits the protein–protein interaction between neuropilin‑1 (NRP‑1) and vascular endothelial growth factor A (VEGF‑A). Identified through a virtual screen of nearly 500 000 compounds and validated in silico with a Glide docking score of −11.0, the compound engages the NRP‑1 b1 domain via a binding mode that does not rely on a terminal arginine mimetic, a feature that differentiates it from earlier NRP‑1 inhibitors.

Molecular Formula C11H9N3O3
Molecular Weight 231.21 g/mol
Cat. No. B2710654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10781
Molecular FormulaC11H9N3O3
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=C(C(=O)N2)CC(=O)O
InChIInChI=1S/C11H9N3O3/c15-9(16)4-8-6-13-10(14-11(8)17)7-2-1-3-12-5-7/h1-3,5-6H,4H2,(H,15,16)(H,13,14,17)
InChIKeyPQXHMOPMDOFJHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAY10781 — A Validated Small-Molecule Inhibitor of the NRP-1/VEGF-A Protein–Protein Interaction for Anti‑Angiogenic and Neuropathic Pain Research


CAY10781 (CAS 1210360‑87‑4) is a synthetic, drug‑like small molecule (MW 231.21 g mol⁻¹) that potently inhibits the protein–protein interaction between neuropilin‑1 (NRP‑1) and vascular endothelial growth factor A (VEGF‑A) . Identified through a virtual screen of nearly 500 000 compounds and validated in silico with a Glide docking score of −11.0, the compound engages the NRP‑1 b1 domain via a binding mode that does not rely on a terminal arginine mimetic, a feature that differentiates it from earlier NRP‑1 inhibitors [1]. CAY10781 is supplied as a solid with ≥90 % purity, is soluble in DMSO at 10 mg mL⁻¹, and exhibits a predicted blood–brain barrier (BBB) score of 3.4 on the 0–6 scale, indicating favorable CNS penetration potential [1].

Why a Generic NRP‑1 Inhibitor Cannot Substitute for CAY10781: Chemotype‑Driven Differences in Binding Mode, Potency, and Brain Accessibility


NRP‑1 inhibitors span diverse chemotypes—C‑terminal arginine (CendR) peptides, small molecules, and monoclonal antibodies—that exploit distinct binding pockets on the receptor and display vastly different pharmacological profiles [1]. CAY10781, built on a 3,4‑dihydro‑4‑oxo‑2‑(pyridin‑3‑yl)‑5‑pyrimidineacetic acid scaffold, occupies the NRP‑1 b1 domain through carbonyl‑mediated hydrogen bonds with Thr349 and Tyr353 (binding mode I), a mechanism fundamentally distinct from the salt‑bridge‑driven interaction of the widely cited inhibitor EG00229, which requires a terminal arginine‑mimetic motif [2]. Substituting CAY10781 with an off‑the‑shelf NRP‑1 inhibitor carries a high risk of losing potency (CAY10781 attains 43 % target engagement at 12.5 µM whereas EG00229’s IC₅₀ is ≈100 µM), sacrificing CNS penetration (BBB score 3.4 vs. a lower predicted score for EG00229), and forfeiting the drug‑like physicochemical profile (MW 231.21, cLogP 0.5) that facilitates formulation and in vivo dosing . These chemotype‑dependent differences mean that results obtained with one NRP‑1 inhibitor cannot be extrapolated to another; the specific binding mode, potency envelope, and ADME‑relevant properties of CAY10781 make it a distinct chemical probe with a unique application niche .

Quantitative Differentiation of CAY10781 Versus EG00229 and Peptidic NRP‑1 Inhibitors: Evidence from Binding, Cellular, In Silico, and ADME Assays


Higher‑Potency NRP‑1/VEGF‑A Binding Disruption: CAY10781 Achieves 43 % Inhibition at 12.5 µM vs. EG00229 IC₅₀ ≈100 µM in ELISA

In a direct ELISA that measures disruption of the NRP‑1/VEGF‑A protein–protein interaction, CAY10781 inhibited binding by 43 % at a concentration of 12.5 µM . By comparison, the well‑known reference inhibitor EG00229 exhibits a half‑maximal inhibitory concentration (IC₅₀) of approximately 100 µM in a similar ELISA format that quantifies VEGF‑A binding to immobilized NRP‑1 [1]. This cross‑study comparison indicates that CAY10781 achieves meaningful target engagement at an ~8‑fold lower concentration, consistent with the original report that six validated hit compounds—including CAY10781—disrupted VEGF‑A/NRP‑1 binding more effectively than EG00229 .

NRP-1/VEGF-A inhibition ELISA protein-protein interaction

Functional Cellular Activity: CAY10781 Blocks VEGF‑A‑Induced VEGFR2 Phosphorylation at 12.5 µM, Surpassing EG00229’s Cellular Potency

In catecholamine A‑differentiated (CAD) cells, CAY10781 suppressed VEGF‑A‑stimulated phosphorylation of VEGFR2 when applied at 12.5 µM, as detected by phospho‑specific Western blotting . Reported cellular assays for EG00229 required concentrations exceeding 100 µM to achieve comparable attenuation of VEGFR2 phosphorylation in endothelial cell lines, likely reflecting the compound’s limited biochemical potency and/or poor cell permeability [1]. This demonstrates that the biochemical inhibition exerted by CAY10781 translates into a functional blockade of downstream receptor signaling at a concentration that is >8‑fold lower than that required for the archetypal NRP‑1 inhibitor.

VEGFR2 phosphorylation CAD cells functional mechanistic validation

Predicted Blood–Brain Barrier Penetration: CAY10781 BBB Score 3.4 Implies CNS Accessibility Superior to EG00229

CAY10781 returns a calculated BBB score of 3.4 (scale 0–6) based on a composite of molecular descriptors that include molecular weight (231.21), topological polar surface area (96 Ų), and number of rotatable bonds (3) [1]. This score, which correlates with CNS penetration, is higher than that inferred for EG00229, whose molecular weight (≈444 Da) and larger polar surface area (>120 Ų) predict lower BBB scores in the same model [2]. Consequently, CAY10781 is better suited for studies requiring concomitant engagement of peripheral and central NRP‑1 pools, such as neuropathic pain or viral‑neurotropism models.

blood-brain barrier CNS permeation ADME prediction

Drug‑Like Physicochemical Profile: CAY10781 (MW 231.21, cLogP 0.5) Holds an Obvious Advantage Over Peptidic NRP‑1 Agents

CAY10781 adheres fully to Lipinski’s Rule of Five, with a molecular weight of 231.21, calculated octanol‑water partition coefficient (cLogP) of 0.5, two hydrogen‑bond donors, and four hydrogen‑bond acceptors [1]. In contrast, prototypical CendR‑based peptidic NRP‑1 inhibitors (e.g., peptides derived from the VEGF‑A165 C‑terminal domain) typically exceed 500 Da and violate two or more Lipinski criteria, limiting oral bioavailability and formulation flexibility [2]. This small‑molecule advantage renders CAY10781 a more tractable starting point for medicinal chemistry campaigns aimed at developing orally bioavailable NRP‑1 antagonists.

Lipinski rule of five drug-likeness lead optimization

Binding‑Mode Differentiation: CAY10781’s Mode I (Carbonyl–Thr349/Tyr353) Occupancy Contrasts with EG00229’s Arginine‑Mimetic Salt Bridge

Molecular docking and binding‑mode analysis classify CAY10781 as a Mode I binder: its lactam carbonyl forms hydrogen bonds with Thr349 and Tyr353 of the NRP‑1 b1 domain, without engaging the Asp320‑mediated salt bridge that is a hallmark of arginine‑mimetic inhibitors [1]. In contrast, EG00229’s terminal arginine‑like moiety forms a bidentate salt bridge with Asp320, anchoring it in the classical CendR pocket [2]. Within its binding‑mode series, CAY10781’s Glide Gscore of −11.0 is competitive with close analogs (e.g., compound 10: −11.3; compound 12: −10.9) [1]. The distinct binding modality offers an alternative chemical equity that may evade metabolic liabilities common to guanidine‑containing compounds (e.g., CYP inhibition, poor permeability) while retaining high‑affinity NRP‑1 engagement.

binding mode molecular docking structure-activity relationship

Optimal Scientific and Pre‑Clinical Application Scenarios for CAY10781 Based on Validated Performance Attributes


Neuropathic Pain Mechanism Dissection: CNS‑Penetrant Pharmacological Probing of NRP‑1/VEGF‑A Signaling

CAY10781 is well suited for in vivo rodent models of neuropathic pain where disruption of central NRP‑1/VEGF‑A signaling is hypothesized to ameliorate allodynia. Its predicted BBB score (3.4) suggests adequate brain penetration, while functional blockade of VEGFR2 phosphorylation at 12.5 µM in neuron‑like CAD cells provides confidence that the target pathway is engaged at pharmacologically attainable concentrations [1]. Compared to EG00229, which lacks favorable brain‑penetration metrics and cellular potency, CAY10781 allows experimenters to ask whether peripheral versus central NRP‑1 pools contribute differentially to nociceptive processing [2].

Tumor Angiogenesis and Metastasis: Chemical Probe for NRP‑1‑Dependent Angiogenic Signaling in Vascular Endothelial Cells

In cancer models, CAY10781 can be deployed to interrogate the contribution of NRP‑1/VEGF‑A signaling to tumor angiogenesis and metastatic dissemination. The compound’s demonstrated inhibition of VEGF‑A‑triggered VEGFR2 phosphorylation in cells supports its use as a chemical probe to distinguish NRP‑1‑mediated effects from direct VEGFR2 ligand‑binding events [1]. Its favorable drug‑like properties (MW 231.21, cLogP 0.5) enable formulation optimization for systemic dosing, a key advantage over peptidic NRP‑1 inhibitors that generally require invasive administration routes .

SARS‑CoV‑2 Spike Protein/NRP‑1 Entry Pathway Studies: Testing NRP‑1‑Dependent Viral Entry Inhibition

Given the structural evidence that SARS‑CoV‑2 Spike protein exploits the NRP‑1 CendR pocket for cell entry, CAY10781 can be tested in pseudovirus neutralization assays to evaluate whether NRP‑1 antagonists of the Mode I chemotype impede viral entry [1]. The original screen identified CAY10781 among hits that disrupt the VEGF‑A/NRP‑1 interaction, and two closely related compounds in the same study inhibited a recombinant VSV‑SARS‑CoV‑2‑Spike virus, establishing proof‑of‑concept for this application space . Researchers seeking to differentiate between ACE2‑dependent and NRP‑1‑dependent entry mechanisms will find CAY10781 a useful tool compound.

Medicinal Chemistry Lead Optimization: Exploiting the Lactam‑Pyrimidine Chemotype for NRP‑1‑Targeted Library Synthesis

Drug discovery groups aiming to develop oral NRP‑1 therapeutics can employ CAY10781 as a validated hit‑to‑lead starting point. Its Mode I binding does not require an arginine‑mimetic moiety, reducing the risk of metabolic and off‑target liabilities common to guanidine‑based NRP‑1 inhibitors [1]. The low molecular weight (231.21), complete Lipinski compliance, and experimentally confirmed cellular activity provide a solid foundation for parallel chemistry and structure‑based design . Feasible synthetic routes to the pyrimidineacetic acid core facilitate rapid exploration of the three‑dimensional pharmacophore around Thr349 and Tyr353 contacts [1].

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